5-(Isocyanatomethyl)-3-methyl-1,2-oxazole
Description
Properties
IUPAC Name |
5-(isocyanatomethyl)-3-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-5-2-6(10-8-5)3-7-4-9/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCDKJBEUIEYQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Isocyanatomethyl)-3-methyl-1,2-oxazole is a compound characterized by its unique isocyanatomethyl and oxazole functionalities. Its molecular formula is C₅H₅N₃O, indicating the presence of five carbon atoms, five hydrogen atoms, three nitrogen atoms, and one oxygen atom. The structure features a five-membered oxazole ring fused with an isocyanatomethyl group, contributing to its potential reactivity and biological activity. This article reviews the available literature on its biological activity, focusing on its interactions with biological macromolecules, potential therapeutic applications, and insights from recent studies.
Chemical Structure and Properties
The compound's structure includes:
- Oxazole Ring : A five-membered ring that is planar and contributes to the compound's chemical properties.
- Isocyanatomethyl Group : This group enhances reactivity, particularly in covalent bonding with biological macromolecules.
Interaction with Biological Macromolecules
Research indicates that isocyanate compounds can modify amino acids in proteins through covalent bonding. This interaction may affect protein function or cell signaling pathways. Specifically, studies could focus on:
- Protein Modification : Investigating how this compound affects various proteins involved in critical cellular processes.
- DNA Interaction : Examining potential mutagenic effects by assessing how this compound interacts with nucleic acids.
Potential Therapeutic Applications
The unique structure of this compound suggests several applications in pharmaceuticals:
- Anticancer Activity : Similar compounds have shown micromolar activity against various cancer cell lines. For instance, related isoxazole derivatives have demonstrated significant anticancer properties in studies targeting prostate cancer cells (PC3) and non-tumorigenic cells (PNT1a) .
- Inhibition of Pathogenic Enzymes : Compounds with similar structures have been designed as inhibitors for specific enzymes in pathogens like Trypanosoma brucei, which could lead to new treatments for diseases such as African sleeping sickness .
Table 1: Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Methyl-1,2-oxazole | Contains a methyl group on the oxazole ring | Exhibits lower reactivity than isocyanates |
| Isocyanatobenzene | Aromatic ring with an isocyanate group | Known for high reactivity in polymerization |
| 4-Isocyano-1-methylpyridine | Pyridine ring with an isocyanate group | Potential use in medicinal chemistry |
The mechanism of action for this compound likely involves:
- Covalent Bond Formation : The isocyanatomethyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids.
- Modulation of Enzyme Activity : By interacting with specific enzymes or receptors, it may alter their function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The table below compares 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole with key analogs:
Key Observations:
- Reactivity: The isocyanate group in the target compound distinguishes it from analogs like 5-Amino-3-methylisoxazole, which has a nucleophilic amino group. This difference impacts their roles in synthesis—isocyanates participate in click chemistry, while amines form hydrogen bonds or undergo alkylation .
- Biological Activity : Phenyl- and methoxyphenyl-substituted isoxazoles (e.g., 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole ) exhibit fungicidal and antibacterial properties due to aromatic π-system interactions with biological targets . The target compound’s lack of aromatic substituents may limit such activity but enhance reactivity in material science.
- Pharmacological Potential: The oxadiazole derivative in is used in glaucoma drug films, highlighting how heterocycle choice (oxadiazole vs. isoxazole) and substituent bulk influence therapeutic applications .
Preparation Methods
Carbamate and Urea Intermediates via Transesterification
A patented method describes the preparation of isocyanates, including oxazole-based isocyanates, through the reaction of amines or alcohols with ester-substituted diaryl carbonates (e.g., bis(methyl salicyl) carbonate, BMSC). The process involves:
- Reacting an amine (or alcohol) functionalized with the oxazole moiety with BMSC under mild conditions.
- Formation of carbamate or urea intermediates.
- Subsequent pyrolysis of these intermediates to generate the isocyanate functional group.
This method allows for a controlled synthesis of isocyanates with various substituents, including heterocyclic groups like oxazoles. The process includes purification steps such as crystallization and vacuum distillation to achieve high purity (up to 99.5%) of the carbamate intermediates before pyrolysis.
Pyrolysis to Form Isocyanates
The pyrolysis step involves heating the carbamate intermediate to induce elimination of by-products and formation of the isocyanate group. This thermal decomposition is carefully controlled to avoid side reactions and degradation of the oxazole ring.
Detailed Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Carboxylic acid activation | Triflylpyridinium reagent (DMAP-Tf), base (DMAP), CH2Cl2, 40 °C | Formation of acylpyridinium salt | Mild conditions, high yield |
| 2 | Nucleophilic attack | Isocyanoacetate or related isocyanides | 4,5-disubstituted oxazole | Functional group tolerance |
| 3 | Carbamate formation | Reaction with ester-substituted diaryl carbonate (e.g., BMSC) | Carbamate intermediate | Purification by crystallization |
| 4 | Pyrolysis | Controlled heating | Isocyanate derivative | High purity achieved |
Research Findings and Optimization
- The use of DMAP as both base and nucleophilic catalyst significantly improves yields of oxazole formation compared to other bases like triethylamine or DBU.
- Solvent choice is critical; dichloromethane (CH2Cl2) provides optimal results over solvents like DMSO, THF, or acetonitrile.
- The carbamate intermediate purification through crystallization and vacuum distillation ensures removal of by-products such as methyl salicylate and residual solvents, enhancing final isocyanate purity.
- The pyrolysis temperature and duration must be optimized to maximize isocyanate formation while preserving the oxazole ring integrity.
Q & A
Q. What are the standard synthetic routes for 5-(Isocyanatomethyl)-3-methyl-1,2-oxazole, and what challenges are associated with its purification?
Methodological Answer: Synthesis typically involves multi-step reactions, such as cyclization of precursor isocyanates or coupling of functionalized oxazole intermediates. Key challenges include managing the reactivity of the isocyanate group, which requires anhydrous conditions and inert atmospheres (e.g., nitrogen) to prevent hydrolysis. Purification often employs column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from polar aprotic solvents like acetonitrile. Impurities such as unreacted starting materials or side products (e.g., urea derivatives from isocyanate hydrolysis) must be monitored via TLC or HPLC .
Q. Which spectroscopic techniques are essential for characterizing 5-(Isocyanatomomethyl)-3-methyl-1,2-oxazole?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the presence of the isocyanate group (δ ~120–130 ppm for C) and oxazole ring protons (δ ~6.5–8.5 ppm for H).
- IR Spectroscopy : A sharp peak near ~2250 cm confirms the isocyanate (-NCO) stretch.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Cross-referencing with X-ray crystallography data (e.g., bond lengths and angles) ensures structural accuracy .
Q. What in vitro assays are used to screen the biological activity of this compound?
Methodological Answer: Initial screening often includes:
- Cytotoxicity Assays : MTT or resazurin-based assays against cancer cell lines (e.g., HeLa, A549).
- Enzyme Inhibition Studies : Fluorometric assays targeting kinases or proteases.
- Antimicrobial Testing : Broth microdilution for MIC determination against bacterial/fungal strains.
Dose-response curves (IC/EC) and positive controls (e.g., doxorubicin for cytotoxicity) are critical for validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
Methodological Answer:
- Temperature Control : Lower temperatures (0–5°C) during isocyanate formation reduce side reactions.
- Catalyst Selection : Lewis acids (e.g., ZnCl) or organocatalysts improve cyclization efficiency.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may require rigorous drying.
Statistical tools like Design of Experiments (DoE) can identify optimal parameter combinations (e.g., pH, stoichiometry) .
Q. How do researchers resolve discrepancies in crystallographic data during structural refinement?
Methodological Answer:
- Software Tools : SHELXL (for least-squares refinement) and ORTEP-3 (for graphical validation) cross-check atomic displacement parameters (ADPs) and hydrogen-bonding networks .
- Validation Metrics : R-factor convergence (<5%), electron density maps (Δρ < 0.3 eÅ), and similarity to deposited structures (e.g., CCDC entries) ensure reliability.
- Restraints : Apply geometric restraints for disordered regions (e.g., isocyanate group rotation) .
Q. What computational strategies are employed to study the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like kinases or GPCRs.
- QSAR Modeling : Correlates substituent effects (e.g., methyl/isocyanate groups) with bioactivity using descriptors like logP or Hammett constants.
- MD Simulations : GROMACS or AMBER assess stability of ligand-target complexes over nanosecond timescales .
Q. How do researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends.
- Experimental Replication : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability.
- Cross-Validation : Use orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for caspase activation) .
Q. What strategies are used to analyze the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks.
- Analytical Monitoring : Track degradation via HPLC (peak area reduction) or FTIR (loss of -NCO peak).
- Degradant Identification : LC-MS/MS isolates and characterizes breakdown products (e.g., urea derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
